Cas no 66656-92-6 (Esculentoside H)

Esculentoside H 化学的及び物理的性質
名前と識別子
-
- esculentoside H
- LogP
- 3-O-(O-beta-D-glucopyranosyl-(1→4)-beta-D-xylopyranosyl)-28-beta-D-glucopyranosylphytolaccagenin
- 2-O-Methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,4aR,6aR,6aS,6bR,8
- CS-0019511
- AKOS037515095
- MS-31843
- A918275
- 28-beta-D-Glucopyranosyl 29-methyl (2beta,3beta,4alpha,20beta)-3-[(4-O-beta-D-glucopyranosyl-beta-D-xylopyranosyl)oxy]-2,23-dihydroxyolean-12-ene-28,29-dioate
- NS00093713
- DTXSID701101662
- 66656-92-6
- HY-N2205
- EsculentosideH
- Olean-12-ene-28,29-dioic acid, 3-((4-O-beta-D-glucopyranosyl-beta-D-xylopyranosyl)oxy)-2,23-dihydroxy-, 28-beta-D-glucopyranosyl 29-methyl ester, (2beta,3beta,4alpha,20beta)-
- 3-O-(beta-D-Glucopyranosyl-(1-4)-beta-D-xylopyranosyl)-28-O-beta-D-glucopyranosylphytolaccagenin
- FT-0775788
- 28-I(2)-D-Glucopyranosyl 29-methyl (2I(2),3I(2),4I+/-,20I(2))-3-[(4-O-I(2)-D-glucopyranosyl-I(2)-D-xylopyranosyl)oxy]-2,23-dihydroxyolean-12-ene-28,29-dioate
- DA-63282
- Esculentoside H
-
- インチ: 1S/C48H76O21/c1-43(41(61)63-6)11-13-48(42(62)69-40-36(60)33(57)30(54)25(18-50)66-40)14-12-46(4)21(22(48)15-43)7-8-28-44(2)16-23(52)37(45(3,20-51)27(44)9-10-47(28,46)5)68-38-34(58)31(55)26(19-64-38)67-39-35(59)32(56)29(53)24(17-49)65-39/h7,22-40,49-60H,8-20H2,1-6H3
- InChIKey: UQCUBQIHIKJPHI-UHFFFAOYSA-N
- ほほえんだ: O(C1([H])C([H])(C([H])(C([H])(C([H])([H])O1)OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])O[H])C1([H])C([H])(C([H])([H])C2(C([H])([H])[H])C([H])(C([H])([H])C([H])([H])C3(C([H])([H])[H])C4(C([H])([H])[H])C([H])([H])C([H])([H])C5(C(=O)OC6([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O6)O[H])O[H])O[H])C([H])([H])C([H])([H])C(C(=O)OC([H])([H])[H])(C([H])([H])[H])C([H])([H])C5([H])C4=C([H])C([H])([H])C32[H])C1(C([H])([H])[H])C([H])([H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 988.487909g/mol
- ひょうめんでんか: 0
- XLogP3: -1
- 水素結合ドナー数: 12
- 水素結合受容体数: 21
- 回転可能化学結合数: 12
- どういたいしつりょう: 988.487909g/mol
- 単一同位体質量: 988.487909g/mol
- 水素結合トポロジー分子極性表面積: 342Ų
- 重原子数: 69
- 複雑さ: 1920
- 同位体原子数: 0
- 原子立体中心数の決定: 25
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 989.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 218-220°C
- ふってん: 1042.8°C at 760 mmHg
- フラッシュポイント: 295.3°C
- 屈折率: 1.634
- ようかいど: Insuluble (6.9E-4 g/L) (25 ºC),
Esculentoside H 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1641-5mg |
Esculentoside H |
66656-92-6 | 99.3% | 5mg |
¥ 1255 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56254-1mg |
Esculentoside H |
66656-92-6 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
ChemFaces | CFN90657-20mg |
Esculentoside H |
66656-92-6 | >=98% | 20mg |
$138 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1641-5 mg |
Esculentoside H |
66656-92-6 | 99.30% | 5mg |
¥1383.00 | 2022-04-26 | |
eNovation Chemicals LLC | Y1255842-10mg |
esculentoside H |
66656-92-6 | 98% | 10mg |
$500 | 2024-06-06 | |
Chengdu Biopurify Phytochemicals Ltd | BP3136-20mg |
Esculentoside H |
66656-92-6 | 98% | 20mg |
$260 | 2023-09-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1641-10 mg |
Esculentoside H |
66656-92-6 | 99.30% | 10mg |
¥2283.00 | 2022-04-26 | |
MedChemExpress | HY-N2205-10mg |
Esculentoside H |
66656-92-6 | 98.02% | 10mg |
¥2500 | 2024-04-18 | |
Chengdu Biopurify Phytochemicals Ltd | BP3136-20mg |
Esculentoside H |
66656-92-6 | 98% | 20mg |
$260 | 2023-09-19 | |
1PlusChem | 1P00FFO5-5mg |
esculentoside H |
66656-92-6 | 98% | 5mg |
$202.00 | 2024-04-22 |
Esculentoside H 関連文献
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
5. Book reviews
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Esculentoside Hに関する追加情報
Exploring Esculentoside H (CAS No. 66656-92-6): A Comprehensive Review of Its Properties and Applications
Esculentoside H (CAS No. 66656-92-6) is a naturally occurring saponin compound derived from plants, particularly from the Phytolaccaceae family. This bioactive molecule has garnered significant attention in recent years due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and immunomodulatory effects. Researchers and healthcare professionals are increasingly interested in Esculentoside H as a promising candidate for nutraceutical and pharmaceutical applications.
The chemical structure of Esculentoside H features a triterpenoid backbone with sugar moieties, which contributes to its unique biological activities. Studies have shown that this compound interacts with cellular pathways involved in inflammation and oxidative stress, making it a subject of interest for conditions such as arthritis, cardiovascular diseases, and metabolic disorders. The growing demand for natural and plant-based remedies has further propelled research into Esculentoside H and its derivatives.
In the context of modern health trends, Esculentoside H aligns with the rising popularity of natural anti-inflammatory agents and plant-derived therapeutics. Consumers are increasingly searching for alternatives to synthetic drugs, and compounds like Esculentoside H offer a viable option. Online searches for "Esculentoside H benefits", "natural saponins for health", and "CAS 66656-92-6 uses" reflect this growing curiosity.
From a pharmacological perspective, Esculentoside H has demonstrated efficacy in preclinical studies. Its ability to modulate immune responses and reduce inflammatory markers suggests potential applications in autoimmune diseases and chronic inflammation. Additionally, its antioxidant properties may contribute to its protective effects against oxidative damage, a key factor in aging and degenerative diseases.
The safety profile of Esculentoside H is another area of interest. Preliminary studies indicate that it is well-tolerated in animal models, but further research is needed to establish its safety and efficacy in humans. This aligns with the broader scientific community's focus on evidence-based natural products and their integration into mainstream medicine.
In the field of nutraceuticals, Esculentoside H is being explored as a functional ingredient in dietary supplements. Its potential to support joint health, immune function, and overall wellness makes it a compelling addition to the growing market of plant-based health solutions. Companies are increasingly incorporating such bioactive compounds into their formulations to meet consumer demand for science-backed natural products.
Looking ahead, the future of Esculentoside H research appears promising. With advancements in extraction techniques and analytical methods, scientists are better equipped to study its mechanisms of action and potential applications. The compound's versatility and natural origin position it as a valuable asset in the ongoing quest for sustainable and effective health solutions.

